2-(cyclopentylthio)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethanone
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Overview
Description
2-(cyclopentylthio)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethanone is an intriguing compound that has captured the interest of researchers for its unique structure and potential applications This compound contains a cyclopentylthio group, a piperazinyl moiety, and a pyrazole ring, which collectively contribute to its distinct chemical and biological properties
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 2-(cyclopentylthio)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethanone involves several steps. Initially, the cyclopentylthio group is introduced through a substitution reaction. The piperazinyl moiety is then synthesized, followed by the attachment of the pyrazole ring. Each step requires specific reagents and conditions, such as solvents, temperatures, and catalysts, to ensure the desired product is obtained with high purity and yield.
Industrial production methods: : Industrial-scale production of this compound may involve optimizing the synthetic routes to improve efficiency and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of reactions it undergoes: : 2-(cyclopentylthio)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common reagents and conditions used in these reactions: : Typical reagents may include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Conditions like temperature, pH, and solvent choice are crucial for these reactions.
Major products formed from these reactions: : The major products depend on the specific reactions performed. Oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield corresponding alcohols or amines. Substitution reactions might produce various derivatives based on the nucleophiles used.
Scientific Research Applications
Chemistry: : In chemistry, this compound could be used as a precursor for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: : In biological research, it might be investigated for its potential as a biochemical probe or a starting point for developing bioactive compounds.
Medicine: : In medicine, researchers may explore its potential therapeutic properties, such as its ability to modulate specific biological pathways or interact with certain molecular targets.
Industry: : Industrial applications could include its use in the synthesis of specialty chemicals, agrochemicals, or materials science.
Mechanism of Action
2-(cyclopentylthio)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethanone exerts its effects through interactions with specific molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, thereby influencing biological pathways. Understanding the precise mechanism requires detailed studies on its binding affinities, molecular docking, and structure-activity relationships.
Comparison with Similar Compounds
When compared to similar compounds, 2-(cyclopentylthio)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethanone stands out due to its unique combination of functional groups. Similar compounds may include derivatives of pyrazole, piperazine, and cyclopentylthiol. This compound's distinct structure may offer advantages in terms of specificity, potency, and versatility in various applications.
Compounds to compare include:
Pyrazole derivatives
Piperazine-based compounds
Cyclopentylthio-containing molecules
Each of these compounds may share some similarities in their chemical reactions or applications but differ in specific properties and uses.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4OS/c1-15-13-16(2)22(19-15)12-9-20-7-10-21(11-8-20)18(23)14-24-17-5-3-4-6-17/h13,17H,3-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYBCQJGAGVCQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCN(CC2)C(=O)CSC3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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